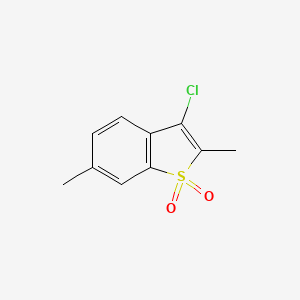

![molecular formula C21H25FN4O B5506092 7-fluoro-2-methyl-3-(2-oxo-2-{2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}ethyl)-1H-indole](/img/structure/B5506092.png)

7-fluoro-2-methyl-3-(2-oxo-2-{2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}ethyl)-1H-indole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound appears to be a highly specialized molecule with potential relevance in various fields of chemistry and pharmacology. Although the specific name provided does not directly match with literature, related compounds with similar structural motifs, such as indoles, pyrazoles, and piperidines, have been extensively studied for their chemical and physical properties, synthesis methods, and potential applications.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, starting with the construction of the core indole or pyrazole ring followed by functionalization at specific positions. For example, Black, Deacon, and Edwards (1991) detailed the Fischer indole cyclizations for synthesizing substituted indoles, demonstrating a method that could potentially be adapted for the target compound (Black, Deacon, & Edwards, 1991).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of a core indole or pyrazole unit, which significantly influences their electronic and spatial configuration. Techniques like X-ray diffraction analysis have been used to determine the structure and configuration of similar compounds, providing insights into their molecular geometry and electronic structure (Rihs, Fuhrer, & Marxer, 1981).

Chemical Reactions and Properties

Chemical reactions involving these compounds often include substitutions, cyclizations, and functional group modifications. For instance, Sainsbury, Weerasinghe, and Dolman (1982) explored various substitutions on the indole nucleus, leading to the synthesis of new compounds with different properties (Sainsbury, Weerasinghe, & Dolman, 1982).

Aplicaciones Científicas De Investigación

Ligand Design and Synthesis

Compounds similar to the one mentioned are often investigated for their role as potential ligands for various receptors. For instance, the study by Black et al. (1991) on the synthesis of 7-substituted indoles aimed to explore these compounds as potential ligand precursors, highlighting the role of indole derivatives in ligand design and receptor studies (Black, Deacon, & Edwards, 1991).

Pharmacological Applications

Further, Andersen et al. (1992) described the synthesis and pharmacological evaluation of substituted 3-(4-fluorophenyl)-1H-indoles, demonstrating the potential of such compounds in the development of drugs with high affinity for serotonin 5-HT2 receptors, which could suggest similar pathways for research into the compound (Andersen et al., 1992).

Anticancer Activity

The potential anticancer activity of related compounds has also been a subject of interest. Galayev et al. (2015) synthesized novel 7-hydroxy-8-methyl-coumarins with indole moieties, identifying compounds with significant antimitotic activity, which suggests that structurally complex indoles could be explored for their anticancer properties (Galayev, Garazd, Garazd, & Lesyk, 2015).

Allosteric Modulation

Price et al. (2005) investigated the allosteric modulation of the cannabinoid CB1 receptor by novel compounds, demonstrating the potential of indole derivatives in elucidating receptor dynamics and developing compounds that can modulate receptor activity (Price et al., 2005).

Propiedades

IUPAC Name |

2-(7-fluoro-2-methyl-1H-indol-3-yl)-1-[2-(2-pyrazol-1-ylethyl)piperidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25FN4O/c1-15-18(17-7-4-8-19(22)21(17)24-15)14-20(27)26-12-3-2-6-16(26)9-13-25-11-5-10-23-25/h4-5,7-8,10-11,16,24H,2-3,6,9,12-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKQKHRIHRCSWDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C(=CC=C2)F)CC(=O)N3CCCCC3CCN4C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

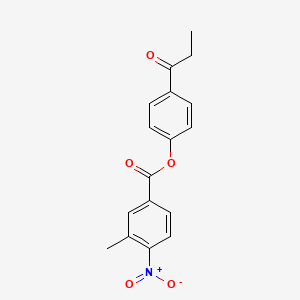

![5-methyl-1-phenyl-4-[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-2-piperazinone](/img/structure/B5506012.png)

![N-methyl-2-[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]-N-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-ylmethyl)acetamide](/img/structure/B5506019.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-4,6-dimethoxy-1,3,5-triazin-2-amine](/img/structure/B5506021.png)

![3-(ethylthio)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5506026.png)

![3-pyridinyl 2-chloro-5-[(diethylamino)sulfonyl]benzoate](/img/structure/B5506031.png)

![N-(2-methylphenyl)-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5506040.png)

![N-[2-(dimethylamino)ethyl]-5-[(2-methoxyphenoxy)methyl]-2-furamide](/img/structure/B5506050.png)

![[3-(1-benzyl-1H-benzimidazol-2-yl)propyl]formamide](/img/structure/B5506053.png)

![isopropyl 4-{[3-(4-fluorophenyl)acryloyl]amino}benzoate](/img/structure/B5506069.png)

![2-[(4-chlorobenzyl)oxy]-4-(diethylamino)benzaldehyde thiosemicarbazone](/img/structure/B5506077.png)

![6-[(4-pyrazin-2-ylpiperazin-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B5506095.png)

![2-(2-methyl-1,3-dioxolan-2-yl)-N'-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5506130.png)